2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an ethyl group, a phenyl group, a pyrazolo[4,3-c]pyridine group, a carbonyl group, and a piperazine group. These groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The presence of nitrogen in the piperazine and pyrazolo[4,3-c]pyridine groups could potentially allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Multifunctional Therapeutic Approach
A study by Umar et al. (2019) explored the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives, focusing on their potential as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds, including variations of the core structure similar to the specified chemical compound, demonstrated significant potential in Alzheimer's disease treatment through their dual inhibitory action. The study found that these compounds could inhibit acetylcholinesterase activity and prevent amyloid β aggregation, highlighting a multifaceted approach to Alzheimer's therapy (Umar et al., 2019).
Heterocycle Synthesis and Antimicrobial Activity
Research by Bondock et al. (2008) on the synthesis of new heterocycles incorporating an antipyrine moiety, which shares a similar structural approach to the compound , revealed that these synthesized compounds exhibited notable antimicrobial properties. This indicates a potential application in developing new antimicrobial agents (Bondock et al., 2008).
Insecticidal Assessment
A study by Fadda et al. (2017) utilized a similar compound as a precursor for synthesizing various heterocycles, assessing their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. The findings suggest that compounds derived from such structures could serve as the basis for developing new insecticidal agents (Fadda et al., 2017).
Antitumor and Antioxidant Evaluation
Gouda and Hammama (2011) explored the synthesis of benzothiophenes derived from cyanoacetamide, demonstrating significant antitumor and antioxidant activities. This research underscores the potential for compounds with similar structures to be used in developing treatments targeting cancer and oxidative stress-related diseases (Gouda & Hammama, 2011).
Memory Enhancement Effects
Li Ming-zhu (2008) synthesized a compound with a similar piperazine-acetamide structure, studying its effects on memory enhancement in mice. The study suggests that such compounds could potentially be used to improve cognitive functions (Li Ming-zhu, 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-2-24-12-16(20(29)26-10-8-25(9-11-26)14-18(22)28)19-17(13-24)21(30)27(23-19)15-6-4-3-5-7-15/h3-7,12-13H,2,8-11,14H2,1H3,(H2,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMEWGLVWJSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.